molecular formula C9H10N2OS B1274095 N-(4-carbamothioylphenyl)acetamide CAS No. 4714-68-5

N-(4-carbamothioylphenyl)acetamide

Cat. No. B1274095
CAS RN: 4714-68-5
M. Wt: 194.26 g/mol
InChI Key: FHGLVCBKNBRMJM-UHFFFAOYSA-N
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Description

N-(4-carbamothioylphenyl)acetamide is a chemical compound that has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further linked to an acetamide moiety. This structure has been found to interact with various enzymes and has been evaluated for its inhibitory properties against targets such as acetylcholinesterase (AChE), butyl cholinesterase (BChE), alpha-amylase, and urease enzymes .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an amino-substituted phenyl compound with an isothiocyanate in the presence of a solvent such as acetone or dichloromethane. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, other derivatives have been synthesized by reacting appropriate amines with acetyl isothiocyanate . These methods generally yield the desired products with good efficiency.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR, as well as single-crystal X-ray diffraction studies . The crystal structures reveal important features such as intramolecular hydrogen bonds and intermolecular interactions that contribute to the stabilization of the crystal lattice. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide exhibits an intramolecular N—H···O hydrogen bond and intermolecular interactions between aromatic rings .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from theoretical studies, including density functional theory (DFT) calculations. The HOMO/LUMO energy gap is an indicator of the molecule's reactivity, with a smaller gap suggesting higher reactivity . Additionally, the Fukui function and molecular docking analyses provide insights into the potential biological interactions of these compounds with various enzymes and receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-carbamothioylphenyl)acetamide derivatives are closely related to their molecular structure. The vibrational spectroscopic signatures obtained from FT-IR and Raman spectroscopy, along with quantum computational methods, help in understanding the compound's behavior in different environments . The solvation effects in polar liquids and the impact of rehybridization and hyperconjugation on the molecule's stability are also studied to predict its behavior in biological systems .

Biological Evaluation

Several studies have evaluated the biological activities of N-(4-carbamothioylphenyl)acetamide derivatives. These compounds have been tested for their inhibitory effects on enzymes such as AChE, BChE, alpha-amylase, and urease, with varying degrees of inhibition observed . Molecular docking studies have been employed to understand the binding orientation of these compounds with their targets, providing insights into their potential as multitarget-directed ligands . Additionally, some derivatives have been assessed for their antibacterial, antifungal, and anticancer activities, showing promising results .

Scientific Research Applications

  • Coordination Chemistry : N-(R-carbamothioyl)acetamide derivatives have been used to synthesize nickel and copper complexes. These complexes were characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction. Such studies are vital for understanding the structural and chemical properties of these compounds (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

  • Photovoltaic Efficiency : Various acetamide analogs, such as N-(4-chlorophenyl)-acetamide, have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their light harvesting efficiency and free energy of electron injection were evaluated, highlighting their potential application in photovoltaic cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

  • Antibacterial Agents : Compounds like N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. Such research is crucial for developing new antibacterial drugs (Desai, Shah, Bhavsar, & Saxena, 2008).

  • Analgesic Applications : The study of the crystal structure of certain acetamide derivatives, like N-[3-(3,4-dimethylphenyl)propyl] acetamide, has been conducted to understand their analgesic properties (Park, Park, Lee, & Kim, 1995).

  • Antimicrobial and Antifungal Agents : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antimicrobial potentials. This research is significant in the field of drug development for treating bacterial infections (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

  • Molecular Docking and Biological Screening : Some N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Molecular docking studies were conducted to understand their binding interactions, which is crucial for drug design (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

properties

IUPAC Name

N-(4-carbamothioylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGLVCBKNBRMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388210
Record name N-(4-carbamothioylphenyl)acetamide
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Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamothioylphenyl)acetamide

CAS RN

4714-68-5
Record name N-[4-(Aminothioxomethyl)phenyl]acetamide
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Record name NSC 18372
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Record name NSC18372
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Record name N-(4-carbamothioylphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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